molecular formula C40H41N5O9 B8262517 Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

Cat. No.: B8262517
M. Wt: 735.8 g/mol
InChI Key: IYTHCDKNSNAYJP-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a cleavable antibody-drug conjugate (ADC) linker. It features an Fmoc (fluorenylmethyloxycarbonyl) group and a benzyl (Cbz) protecting group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves multiple steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine group of glycine.

    Peptide Bond Formation: Glycine, glycine, and L-phenylalanine are sequentially coupled using standard peptide synthesis techniques.

    Cbz Protection: The benzyl (Cbz) group is introduced to protect the amine group of glycinamide.

    Final Assembly: The protected peptide is assembled, and the final product is purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is used as a linker in the synthesis of antibody-drug conjugates (ADCs). It facilitates the attachment of cytotoxic drugs to antibodies, enhancing targeted drug delivery .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a tool for probing the activity of various enzymes .

Medicine

In medicinal chemistry, this compound is employed in the development of targeted cancer therapies. It helps in delivering cytotoxic drugs specifically to cancer cells, minimizing side effects .

Industry

In the pharmaceutical industry, this compound is used in the production of ADCs, which are a class of targeted cancer therapies. It is also used in the synthesis of other bioactive peptides .

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves its role as a linker in ADCs. The Fmoc group protects the amine during synthesis, and its removal allows for further conjugation. The benzyl (Cbz) group protects the amine of glycinamide, and its removal via hydrogenolysis releases the active amine. This active amine can then form a bond with a cytotoxic drug, facilitating targeted drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is unique due to its specific protecting groups, which allow for selective deprotection and conjugation. This makes it highly versatile for use in ADC synthesis and other peptide-based applications .

Properties

IUPAC Name

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTHCDKNSNAYJP-UMSFTDKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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